molecular formula C18H27N3O5S B2729968 N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-63-0

N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2729968
CAS No.: 872862-63-0
M. Wt: 397.49
InChI Key: ZXMMMUVWOOQIAQ-UHFFFAOYSA-N
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Description

N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a new rearrangement sequence that is both operationally simple and high yielding. This methodology highlights the utility of related compounds in the synthesis of anthranilic acid derivatives and oxalamides, providing a new formula for these classes of compounds (Mamedov et al., 2016).

Electrocatalysis and Material Science

Mesoporous nitrogen-doped carbon derived from ionic liquids, such as N-butyl-3-methylpyridinium dicyanamide, demonstrates high activity and selectivity as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests potential applications in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).

Polymer Chemistry

The electropolymerization of methyl-substituted unsymmetrical nitrogen analogs in ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has been studied for its potential in creating novel polymeric materials. These polymers exhibit favorable electroactivity, excellent electrochemical stability, and optical properties, indicating their usefulness in optoelectronic applications (Feng et al., 2015).

Catalysis

N,N'-Bisoxalamides have been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, showcasing the role of related compounds in facilitating organic transformations. This has implications for synthesizing pharmaceutically important building blocks, demonstrating the versatility of oxalamide derivatives in catalysis (Bhunia et al., 2017).

Environmental Chemistry

The study of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has raised concerns about their stability and potential environmental impact. Research has identified decomposition products and highlighted the importance of treating ionic liquids with caution, considering their potentially hazardous properties and unknown stability. This research underscores the need for further investigation into the environmental implications of using such materials (Swatloski et al., 2003).

Properties

IUPAC Name

N-butyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-3-4-10-19-17(22)18(23)20-13-16-21(11-5-12-26-16)27(24,25)15-8-6-14(2)7-9-15/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMMMUVWOOQIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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